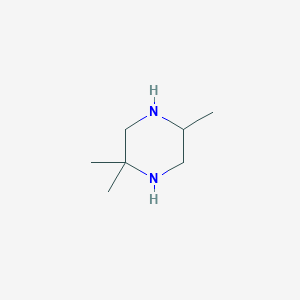

2,2,5-Trimethylpiperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-9-7(2,3)5-8-6/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUBBXYEMNDWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Chiral Properties

Characterization of Enantiomers of Trimethylpiperazines (e.g., (2S,5R)-1,2,5-Trimethylpiperazine)

The presence of multiple chiral centers in trimethylpiperazine derivatives necessitates precise characterization of each enantiomer and diastereomer. For instance, in isomers like (2S,5R)-1,2,5-Trimethylpiperazine, the absolute configuration at each stereocenter defines the molecule's unique three-dimensional structure.

The definitive determination of stereochemistry is often accomplished through X-ray crystallography. This technique provides detailed information on bond angles, lengths, and the spatial orientation of substituents. For example, crystallographic analysis can confirm the absolute configuration of chiral centers and reveal the preferred conformation of the piperazine (B1678402) ring, including whether methyl groups occupy axial or equatorial positions. nih.gov In some cases, to achieve greater stability and minimize torsional strain, the piperazine ring may flip to an alternative chair conformation, a phenomenon that can be observed and confirmed with X-ray analysis. nih.gov

Spectroscopic and chiroptical methods are also essential for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy helps in determining the connectivity and relative stereochemistry of the molecule. Techniques like optical rotation and circular dichroism measure the interaction of the chiral molecule with plane-polarized light, providing confirmation of its enantiomeric nature.

Chiral Separation Techniques for Trimethylpiperazine Isomers

Isolating individual stereoisomers from a racemic or diastereomeric mixture is crucial for studying their specific properties. This process, known as chiral resolution, can be achieved through several advanced separation techniques. nih.gov High-Performance Liquid Chromatography (HPLC) is a predominant method, which can be applied in two main ways. nih.govwvu.edu

The direct method involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the chromatography column, leading to differential interactions with each enantiomer and thus enabling their separation. wvu.edu The indirect method involves a preliminary step where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct physical properties and can be separated using standard, non-chiral chromatography techniques. wvu.edu

Other chromatographic methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also employed for chiral separations. nih.gov Furthermore, Capillary Electrophoresis (CE) has emerged as a powerful tool, offering high separation efficiency and rapid analysis times for resolving chiral compounds. nih.govwordpress.com

Table 1: Overview of Chiral Separation Techniques for Piperazine Isomers

| Technique | Principle | Method | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral environment. | Direct: Uses a Chiral Stationary Phase (CSP) to separate enantiomers. | Widely applicable, numerous commercially available CSPs. wvu.edu |

| Indirect: Enantiomers are converted to diastereomers before separation on a standard column. | Does not require a specialized chiral column. wvu.edu | ||

| Gas Chromatography (GC) | Volatile compounds are separated in the gas phase using a chiral column. | Direct: Utilizes a chiral stationary phase suitable for volatile analytes. | High resolution for volatile and thermally stable compounds. nih.gov |

| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. | A chiral selector is added to the running buffer, forming transient diastereomeric complexes. | High efficiency, rapid analysis, minimal sample consumption. nih.gov |

Impact of Methylation Patterns on Piperazine Ring Conformation and Stereoisomerism

The number and position of methyl groups on the piperazine ring profoundly affect its conformational flexibility and stereochemical complexity. The piperazine ring typically adopts a chair conformation, which is its most thermodynamically stable state. nih.gov However, other conformations such as the boat, twist-boat, and half-chair are also possible. nih.gov

The introduction of methyl substituents influences this conformational equilibrium. To minimize steric hindrance (unfavorable interactions in space), methyl groups preferentially occupy the equatorial positions on the chair-shaped ring. In certain methylation patterns, significant steric strain, such as allylic strain between adjacent methyl groups or with other substituents, can force the ring out of the chair conformation and into a higher-energy twist-boat conformation. rsc.org

Methylation is also the source of stereoisomerism in these compounds. Each substituted carbon atom on the piperazine ring can become a chiral center, leading to the formation of enantiomers and diastereomers. nih.gov For example, the substitution pattern in 2,2,5-trimethylpiperazine results in multiple stereoisomers, each with a unique spatial arrangement and, consequently, distinct properties. The specific stereochemistry dictates how the molecule presents its functional groups in three-dimensional space, which is a key determinant of its interaction with other chiral molecules.

Table 2: Common Conformations of the Piperazine Ring

| Conformation | Description | Relative Stability | Influence of Methylation |

| Chair | A staggered, non-planar conformation resembling a chair. | Most stable, lowest energy. nih.gov | Preferred conformation; methyl groups tend to occupy equatorial positions to reduce steric strain. nih.gov |

| Twist-Boat | A twisted, non-planar conformation. | Less stable than the chair. | Can become the preferred conformation due to allylic strain between substituents. rsc.org |

| Boat | A non-planar conformation resembling a boat. | Less stable than the twist-boat. | Generally unfavorable; can be adopted in specific circumstances, such as in metal complexes. nih.gov |

| Half-Chair | An intermediate conformation. | Least stable. nih.gov | Typically a transitional state between other conformations. |

Natural Occurrence and Biosynthetic Pathways of Trimethylpiperazine Scaffolds

Identification as Microbial Metabolites

Fungi belonging to the genera Aspergillus and Penicillium are well-documented sources of a wide range of secondary metabolites, including various piperazine (B1678402) derivatives. researchgate.netrsc.orgnih.gov While the specific compound 2,2,5-trimethylpiperazine has not been explicitly identified in the reviewed literature for the fungal species discussed below, the isolation of structurally related piperazine compounds is common, suggesting the potential for the natural occurrence of various methylated piperazine structures.

Research into the secondary metabolites of Aspergillus and Penicillium species has revealed a rich diversity of chemical structures. mdpi.comnih.gov

Aspergillus niger : This species is a known producer of a vast array of secondary metabolites, including polyketides and alkaloids. mdpi.comnih.gov While numerous compounds have been isolated and characterized from A. niger, specific documentation of this compound is not prominent in the available scientific literature.

Aspergillus tubingensis : This fungus, closely related to A. niger, has been a subject of study for its unique secondary metabolite profile. Notably, A. tubingensis is a known producer of asperazine, a diketopiperazine. nih.govresearchgate.net The production of such piperazine derivatives highlights the metabolic capability of this species to synthesize the core piperazine ring structure.

Penicillium purpurogenum : Species from the Penicillium genus are renowned for producing a wide variety of bioactive compounds. The biosynthesis of piperazine alkaloids, such as herquline A from Penicillium herquei, has been studied, indicating the presence of the necessary enzymatic machinery for piperazine ring formation within this genus. researchgate.netrsc.orgnih.govnih.govresearchgate.net

The following table summarizes the occurrence of piperazine-related compounds in the specified fungal genera.

| Fungal Species | Related Piperazine Compound | Reference |

| Aspergillus tubingensis | Asperazine | nih.govresearchgate.net |

| Penicillium herquei | Herquline A | researchgate.netrsc.orgnih.govnih.gov |

The isolation of microbial metabolites typically involves the cultivation of the microorganism followed by extraction of the culture broth and/or mycelium with organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar secondary metabolites, including alkaloids, from fungal cultures. The investigation of ethyl acetate extracts of various Aspergillus and Penicillium species has led to the discovery of numerous novel compounds. mdpi.com

Characterization of Naturally Occurring Derivatives (e.g., N-didehydrohexacarboxyl-2,4,5-trimethylpiperazine)

While the scientific literature readily documents a variety of complex piperazine derivatives from fungi, information regarding "N-didehydrohexacarboxyl-2,4,5-trimethylpiperazine" is not available in the searched scientific databases. The characterization of novel natural products is an ongoing field of research, and it is possible that such a derivative has not yet been isolated or fully characterized.

Proposed Biosynthetic Mechanisms Leading to Trimethylpiperazine Structures

The biosynthesis of fungal piperazine alkaloids is a complex process that typically involves nonribosomal peptide synthetases (NRPSs). researchgate.netnih.govresearchgate.net These large, multifunctional enzymes are responsible for the condensation of amino acid precursors to form a dipeptide, which then cyclizes to form the fundamental piperazine ring.

The proposed general pathway for the formation of the piperazine core involves the following key steps:

Activation of Amino Acids: NRPSs activate two amino acid molecules.

Dipeptide Formation: The activated amino acids are condensed to form a dipeptide intermediate, which remains bound to the NRPS.

Cyclization: The dipeptide is released from the enzyme through a cyclization reaction, forming a diketopiperazine.

Modifications: The initial piperazine scaffold can then undergo a series of post-modifications, such as reductions, oxidations, and methylations, to generate the vast diversity of naturally occurring piperazine alkaloids. nih.govresearchgate.net

The formation of a trimethylpiperazine structure would necessitate one or more methylation steps. These reactions are typically catalyzed by methyltransferase enzymes, which transfer a methyl group from a donor molecule, commonly S-adenosyl methionine (SAM), to the piperazine ring or its side chains. In the biosynthesis of some complex piperazine alkaloids, N-methylation of the piperazine ring has been shown to be a key step that can trigger subsequent stereoselective transformations. nih.govresearchgate.net

The following table outlines the general proposed biosynthetic steps for piperazine alkaloids.

| Biosynthetic Step | Description | Key Enzymes |

| Amino Acid Activation and Dipeptide Formation | Two amino acid precursors are activated and linked together. | Nonribosomal Peptide Synthetase (NRPS) |

| Cyclization | The linear dipeptide is cyclized to form the piperazine ring. | NRPS (Thiolation domain) |

| Post-Modification (e.g., Methylation) | The core piperazine scaffold is modified to add functional groups, such as methyl groups. | Methyltransferases |

Advanced Analytical Characterization Techniques for Trimethylpiperazines

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including substituted piperazines. wesleyan.edu It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the stereochemistry of the molecule. For 2,2,5-trimethylpiperazine, both ¹H and ¹³C NMR would be essential.

Methyl Protons: Signals corresponding to the three methyl groups. The two methyl groups at the C2 position (gem-dimethyl) would likely be chemically equivalent or non-equivalent depending on the ring conformation and inversion rate, while the methyl group at the C5 position would produce a separate signal.

Ring Protons: Protons on the piperazine (B1678402) ring would appear as complex multiplets due to spin-spin coupling with adjacent protons.

N-H Protons: Protons attached to the nitrogen atoms would typically appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for:

The three methyl carbons.

The three unique carbons of the piperazine ring (C2, C3, C5, C6).

Room temperature NMR analysis of related dimethylpiperazine isomers has been used to suggest the configuration and conformation of the molecule, with assignments based on coupling constants and chemical shifts. sdstate.edu For instance, in 2-(trifluoromethyl)piperazine, NMR analysis showed that the trifluoromethyl group occupies an equatorial position in the chair-type piperazine ring. researchgate.net

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| ¹H NMR | C2-CH₃ (gem-dimethyl) | ~1.0 - 1.2 | Singlet(s) |

| C5-CH₃ | ~1.0 - 1.2 | Doublet | |

| Ring CH/CH₂ | ~2.5 - 3.5 | Complex multiplets | |

| N-H | Variable (e.g., 1.5 - 2.5) | Broad singlet | |

| ¹³C NMR | C2 | ~50 - 55 | Quaternary carbon |

| C5 | ~45 - 50 | Methine carbon | |

| Ring CH₂ | ~40 - 50 | Methylene carbons | |

| Methyl Carbons | ~15 - 25 | Methyl carbons |

Mass Spectrometry (MS), including GC-MS and LC-MS

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.orgmiamioh.edu

When analyzing trimethylpiperazines, the molecular ion (M+) peak would confirm the compound's molecular weight. The fragmentation pattern is particularly informative for structural elucidation. For piperazine derivatives, fragmentation is often initiated by one of the two nitrogen atoms in the ring, leading to characteristic losses. researchgate.net Common fragmentation pathways include:

Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to a nitrogen atom, leading to the loss of a substituent group. For this compound, this could involve the loss of a methyl radical (CH₃•).

Ring Cleavage: The piperazine ring can fragment in various ways, producing characteristic ions. The loss of portions of the ring structure helps to confirm the core piperazine structure. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique that combines the separation power of gas chromatography with the detection specificity of mass spectrometry. unodc.org It is highly effective for the analysis of volatile and thermally stable compounds like trimethylpiperazine. The GC separates the compound from a mixture, and the MS provides a mass spectrum for identification. GC-MS methods have been developed for the simultaneous detection and quantification of various piperazine derivatives. scholars.directscholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. mdpi.com It is frequently employed in the analysis of piperazine derivatives in complex matrices, such as biological fluids. nih.gov LC-MS/MS, which involves tandem mass spectrometry, offers even greater specificity and sensitivity by monitoring specific fragmentation transitions for the target analyte. nih.gov This technique is crucial for separating and identifying isomers, as the chromatographic separation precedes mass analysis. nih.gov

| m/z Value | Possible Fragment Ion | Interpretation |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group via alpha-cleavage |

| 85 | [C₅H₁₁N]⁺ | Fragment from ring cleavage |

| 70 | [C₄H₈N]⁺ | Fragment from ring cleavage |

| 56 | [C₃H₆N]⁺ | Common fragment in piperazine derivatives |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating individual components from a mixture, assessing the purity of a compound, and resolving isomers. For trimethylpiperazines, which can exist as multiple structural or stereoisomers, high-resolution chromatographic techniques are vital.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in a mixture. helsinki.fi For piperazine derivatives, reversed-phase HPLC is commonly used, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water or a buffer). semanticscholar.orggoogle.com

The separation of positional isomers of substituted aromatic compounds has been successfully achieved using specialized HPLC columns that utilize π-π interactions in addition to hydrophobic interactions. nacalai.com The development of an HPLC method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of this compound from impurities and other isomers. rsc.org Sometimes, chemical derivatization is used to attach a UV-active group to piperazine, allowing for detection at low levels with standard HPLC-UV instrumentation. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particle sizes (typically less than 2 μm). This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net UPLC systems operate at higher pressures to push the mobile phase through the densely packed column.

A UPLC-MS/MS method has been developed for the detection of piperazine in various samples, demonstrating high sensitivity and efficiency. researchgate.net The enhanced separation power of UPLC is particularly advantageous for resolving complex mixtures of closely related piperazine isomers, which might co-elute in a standard HPLC system.

| Parameter | HPLC | UPLC |

|---|---|---|

| Stationary Phase | Reversed-phase (e.g., C18, 3-5 µm particles) | Reversed-phase (e.g., C18, <2 µm particles) |

| Mobile Phase | Acetonitrile / Water or Buffer (Gradient or Isocratic) | Acetonitrile / Water or Buffer (Often Gradient) |

| Analysis Time | 15 - 30 minutes | < 10 minutes |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Resolution | Good | Excellent |

| Sensitivity | Good | Very Good |

Application of Computational Chemistry in Structural Analysis

Computational chemistry provides theoretical insights into molecular structure, stability, and properties, complementing experimental data from spectroscopic and chromatographic analyses. cwu.edu For substituted piperazines, computational methods are particularly useful for conformational analysis. nih.gov

The piperazine ring typically adopts a chair conformation to minimize steric strain. For this compound, computational models can predict the preferred orientation (axial vs. equatorial) of the three methyl groups. These calculations help determine the most stable conformer(s) by calculating their relative energies. nih.gov For example, a computational study on 2-substituted piperazines found that an axial conformation was generally preferred. nih.gov

Techniques such as Density Functional Theory (DFT) can be used to:

Optimize the molecular geometry to find the lowest energy conformation.

Calculate theoretical NMR chemical shifts, which can then be compared with experimental spectra to confirm structural assignments.

Predict vibrational frequencies to aid in the interpretation of infrared (IR) spectra.

Model intermolecular interactions, which can be useful in understanding chromatographic retention behavior. plu.mx

By integrating computational predictions with experimental results, a more complete and accurate structural characterization of this compound can be achieved.

Predicted Collision Cross Section (CCS) Analysis

Collision cross section (CCS) is a critical parameter in ion mobility-mass spectrometry (IM-MS), representing the effective area of an ion in the gas phase. It provides information about the ion's size, shape, and charge distribution. Predicting CCS values has become an important tool, especially when experimental standards are unavailable. eurekalert.orgnih.govnih.govauburn.edu These predictions are often achieved through computational modeling and machine learning algorithms that leverage large databases of known CCS values. eurekalert.orgnih.govnih.govauburn.edu

Various methods exist for predicting CCS, including those based on machine learning, which can offer rapid predictions with relatively low error rates, and more computationally intensive approaches that rely on 3D models of the compound. eurekalert.orgauburn.edu The accuracy of machine learning-based predictions is highly dependent on the quality and relevance of the training datasets. eurekalert.orgauburn.edu

Lipophilicity Prediction (XlogP)

The XlogP algorithm calculates the partition coefficient by summing the contributions of individual atoms and correction factors for intramolecular interactions. While various computational tools can predict lipophilicity, specific, citable XlogP values for this compound are not consistently reported across public chemical databases. One source indicated a reference value for a hydrophobic parameter calculation (XlogP) of 0.3 for a related compound, but a definitive value for this compound remains elusive in the searched resources.

Due to the lack of a consensus value from reputable, citable sources, a specific data table for the lipophilicity prediction (XlogP) of this compound cannot be accurately generated.

Toxicological and Safety Research Considerations

Investigation of Carcinogenicity for Related Nitroso-Trimethylpiperazines

Research into the carcinogenic potential of trimethylpiperazine derivatives has often focused on their N-nitroso compounds, which can form under certain conditions. Studies on related compounds such as 1-nitroso-3,4,5-trimethylpiperazine (Me3NP) have been conducted to understand the structure-activity relationship and the specific cancer risks associated with this class of chemicals.

In comparative studies using female Fischer 344 rats, 1-nitroso-3,4,5-trimethylpiperazine was administered in drinking water. nih.gov This research revealed that trimethylnitrosopiperazine resulted in a nearly 100% incidence of undifferentiated lymphomas of the thymus and leukemias within 30 weeks. nih.gov Another study compared the carcinogenic activities of dinitroso-2,6-dimethylpiperazine (Me2DNP) and 1-nitroso-3,4,5-trimethylpiperazine (Me3NP) in both F344 rats and Syrian golden hamsters. nih.gov In rats, Me3NP primarily induced tumors in the nasal cavity, whereas Me2DNP was found to be a more potent carcinogen, leading to esophageal tumors. nih.gov

Conversely, in Syrian golden hamsters, Me3NP was found to be at least as potent as Me2DNP. nih.gov The primary tumors induced by both compounds in hamsters were papillomas of the forestomach. nih.gov However, Me3NP also led to a high incidence of lung tumors and, in a few cases, liver angiosarcomas and esophageal papillomas, which are uncommon tumors in this species. nih.gov

| Animal Model | Route of Administration | Primary Tumor Sites | Reference |

|---|---|---|---|

| Fischer 344 Rats | Drinking Water | Thymic Lymphomas, Leukemias, Nasal Cavity Tumors | nih.govnih.gov |

| Syrian Golden Hamsters | Gavage | Forestomach Papillomas, Lung Tumors, Liver Angiosarcomas, Esophageal Papillomas | nih.gov |

In Vitro Cytotoxicity Screening of Trimethylpiperazine Derivatives

The evaluation of the cytotoxic potential of trimethylpiperazine derivatives is a critical area of research, often aimed at identifying novel anticancer agents. In vitro screening against various cancer cell lines provides preliminary data on the efficacy and mechanism of action of these compounds.

A study on novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids assessed their cytotoxic potential against the NCI-60 cancer cell line panel. nih.gov The investigation revealed that the cytotoxic effect of these piperazine (B1678402) derivatives was highly dependent on the type of arylidene moieties attached. nih.gov For instance, compounds with 2-pyridinoylidene and furfurylidene groups did not show significant antiproliferative activity. nih.gov

Another research effort focused on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) and evaluated their cytotoxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. mdpi.com The findings indicated that these compounds were relatively safe for normal cells, showing high viability (82–95% at 1 μg/mL). mdpi.com However, they exhibited dose-dependent cytotoxicity against the 4T1 breast cancer cells, with compound SA5 being the most potent. mdpi.com

Furthermore, a series of novel thiazolylhydrazine-piperazine derivatives were synthesized and evaluated for their inhibitory properties against monoamine oxidase (MAO) enzymes. mdpi.com The most active compound, 3e, was subsequently tested for toxicity using the MTT assay in the NIH/3T3 cell line and was found to be non-cytotoxic at its effective concentration against MAO-A. mdpi.com

| Derivative Class | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Chalcone N-ethyl-piperazinyl amides | NCI-60 panel | Cytotoxicity is dependent on the arylidene moiety. | nih.gov |

| 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (fibroblast), 4T1 (breast cancer) | Low toxicity to normal cells; dose-dependent cytotoxicity against cancer cells. | mdpi.com |

| Thiazolylhydrazine-piperazine derivatives | NIH/3T3 | Found to be non-cytotoxic at effective concentrations for MAO-A inhibition. | mdpi.com |

Theoretical and Computational Studies of Trimethylpiperazines

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the molecular properties and reactivity of chemical compounds. For related molecules like 2-methylpiperazine (B152721), these methods have been used to compute vibrational spectra and analyze molecular structures. Such studies provide valuable insights into the fundamental characteristics of substituted piperazines.

However, a direct application or detailed report of these computational methods for 2,2,5-trimethylpiperazine is not available in the reviewed literature. Consequently, specific data on its electronic properties, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors remain uncharacterized.

Table 1: Representative Quantum Chemical Descriptors (Hypothetical for this compound) As specific data is unavailable, this table is for illustrative purposes only and does not represent actual calculated values.

| Descriptor | Hypothetical Value | Significance |

| Total Energy | Value | Thermodynamic stability of the molecule. |

| HOMO Energy | Value | Correlates with the ability to donate electrons. |

| LUMO Energy | Value | Relates to the ability to accept electrons. |

| Energy Gap (HOMO-LUMO) | Value | Indicator of chemical reactivity. |

| Dipole Moment | Value | Provides insight into the molecule's polarity. |

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are crucial in drug discovery for predicting how a ligand might interact with a biological receptor. Numerous studies have performed such simulations for various piperazine (B1678402) derivatives to understand their binding modes with targets like the androgen receptor and others. nih.gov These investigations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.

For this compound itself, there are no specific molecular docking studies reported in the literature that detail its interactions with any particular receptor. Research on analogous compounds, such as certain arylpiperazine derivatives, has shown that the nature and position of substituents on the piperazine ring are critical for receptor binding and selectivity.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. QSAR studies on various sets of piperazine and keto-piperazine derivatives have successfully identified key molecular descriptors that influence their therapeutic effects, for instance, as renin inhibitors. openpharmaceuticalsciencesjournal.com These models help in the design of more potent and selective drug candidates.

A specific QSAR model for a series of compounds centered around the this compound scaffold has not been developed or reported. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which is not currently available.

Industrial and Patent Landscape Analysis

Current and Emerging Industrial Applications of Trimethylpiperazines as Intermediates

Substituted piperazines, including trimethylated forms, are versatile building blocks in the chemical industry, with significant applications in the pharmaceutical and agrochemical sectors. The piperazine (B1678402) ring is a key structural motif in many active pharmaceutical ingredients (APIs), contributing to their therapeutic effects.

In the pharmaceutical industry , piperazine derivatives are integral to the synthesis of drugs for a variety of conditions, including central nervous system disorders, cancer, and infectious diseases. For instance, related compounds like trans-2,5-dimethylpiperazine (B131708) serve as important intermediates in the development of drugs targeting the central nervous system. chemimpex.com While direct applications of 2,2,5-trimethylpiperazine are not widely documented, its structural similarity to other commercially relevant piperazines suggests its potential use as a scaffold in the design of novel therapeutic agents. The flexibility of the piperazine structure allows for modifications that can significantly impact the medicinal properties of the final molecule.

In the agrochemical sector , piperazine derivatives are used in the formulation of pesticides, insecticides, and fungicides. cognitivemarketresearch.com Research into new acaricidal agents has explored phenylpiperazine derivatives, indicating the ongoing interest in this class of compounds for crop protection. nih.gov The development of innovative pesticides with new modes of action is a continuing priority in the agrochemical industry, and substituted piperazines are among the heterocyclic compounds frequently utilized as linkers to connect active substructures. cognitivemarketresearch.com

Beyond these primary sectors, substituted piperazines find use in polymer chemistry and as specialty chemicals . For example, trans-2,5-dimethylpiperazine is used in the production of specialty polymers to enhance properties such as flexibility and thermal stability, which is crucial for applications like coatings and adhesives. chemimpex.com

Table 1: Overview of Industrial Applications for Substituted Piperazines

| Industrial Sector | Specific Application Areas |

|---|---|

| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients (APIs) for CNS disorders, cancer, infectious diseases. |

| Agrochemicals | Intermediates for pesticides, insecticides, fungicides, and acaricides. |

| Polymers & Coatings | Production of specialty polymers, enhancing flexibility and thermal stability. |

| Specialty Chemicals | Building blocks for a variety of complex chemical syntheses. |

Patent Filings Pertaining to Synthesis and Application of Trimethylpiperazine Derivatives

The patent landscape for piperazine derivatives is extensive, reflecting their commercial importance. While patents specifically detailing the synthesis and application of this compound are not prominent, numerous patents exist for related methylated piperazines, providing a framework for understanding the intellectual property trends in this area.

Patents in this field often focus on novel processes for the synthesis of piperazine derivatives and their subsequent use in the preparation of commercially valuable compounds. For example, a patent for the preparation of 2,2-dimethylpiperazine (B1315816) highlights its widespread use as an intermediate in the synthesis of a large variety of more complex compounds. google.com Another patent describes a method for the preparation of 2,5-dimethylpiperazine (B91223) from 2-aminopropanol-1. google.com These patents underscore the industrial relevance of efficient and scalable synthetic routes to substituted piperazines.

In the pharmaceutical domain, patents frequently claim new chemical entities incorporating a piperazine scaffold and their use in treating specific diseases. For instance, a patent for 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine details its potential for treating cognitive impairment. nih.gov The continuous filing of patents for new piperazine-containing molecules indicates a sustained research and development effort to leverage the pharmacological properties of this heterocyclic core.

Market Trends and Research Focus in Scientific and Commercial Sectors

The global market for piperazine and its derivatives is experiencing steady growth, driven by increasing demand from the pharmaceutical and agrochemical industries. grandviewresearch.combusinessresearchinsights.comindustryarc.com The market is characterized by the presence of several key players and a focus on the development of new applications and more efficient production processes.

Market Drivers:

Pharmaceutical Growth: The expanding pharmaceutical market, particularly in the areas of oncology, neurology, and infectious diseases, is a primary driver for the demand for piperazine intermediates. fortunebusinessinsights.com

Agrochemical Demand: The need for effective and environmentally safer crop protection solutions continues to fuel research and development in agrochemicals, where piperazine derivatives play a significant role. cognitivemarketresearch.com

Asia-Pacific Market Expansion: Rapid industrialization and the growing pharmaceutical and agrochemical sectors in the Asia-Pacific region are contributing significantly to the global demand for piperazines. grandviewresearch.com

Research Focus: Current research is centered on the synthesis of novel piperazine derivatives with enhanced biological activity and improved pharmacokinetic properties. Medicinal chemists are exploring modifications to the piperazine ring to fine-tune the efficacy and selectivity of drug candidates. In the agrochemical field, the focus is on developing new pesticides with novel modes of action to combat resistance in pests. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2,2,5-trimethylpiperazine, and how can reaction conditions be optimized for higher yields?

Synthesis of this compound typically involves multi-step alkylation or reductive amination strategies. For example, asymmetric syntheses of structurally similar piperazines (e.g., 2,2,6-trimethylpiperazine) use chiral precursors like methyl (S)-(-)-lactate, followed by triflic anhydride activation and nucleophilic substitution . Key optimization parameters include:

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methyl group positions and ring conformation. For example, distinct triplet splitting in ¹H NMR suggests axial-equatorial methyl arrangements .

- Infrared Spectroscopy (IR) : Stretching frequencies near 2800 cm⁻¹ confirm C-H bonds in methyl groups .

- Chromatography : Reverse-phase HPLC with a C18 column (MeOH:H₂O gradient) resolves structural analogs. Thin-layer chromatography (TLC) monitors reaction progress using iodine staining .

Q. What are the key stability considerations for storing this compound, and how can degradation products be identified?

- Storage : Store at +4°C in amber glass bottles to prevent photodegradation. Desiccants mitigate hygroscopicity .

- Degradation analysis : Accelerated stability studies (40°C/75% RH) combined with LC-MS detect oxidation byproducts (e.g., N-oxides) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are effective?

Enantiopure synthesis requires chiral auxiliaries or asymmetric catalysis. For example:

- Chiral pool strategy : Use (S)-lactic acid derivatives to install stereocenters, followed by cyclization .

- Resolution agents : Di-p-toluoyl-D-tartaric acid separates enantiomers via diastereomeric salt formation .

- Catalysts : Jacobsen’s thiourea catalysts induce enantioselectivity in piperazine ring closure (>98% ee confirmed by Mosher amide analysis) .

Q. What computational modeling strategies are recommended to predict the reactivity or bioactivity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, methyl groups increase steric hindrance, altering reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., dopamine receptors) using AutoDock Vina. Compare binding affinities of methyl-substituted analogs .

- QSAR models : Correlate logP values (from HPLC retention times) with membrane permeability .

Q. How should researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological standardization : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines. For example, discrepancies in dopamine receptor binding may arise from varying assay protocols .

- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for covariates like purity (>95% HPLC) .

- Structural validation : Confirm compound identity via X-ray crystallography (CCDC deposition: 1407713) to rule out isomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。